N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine
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Overview
Description
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine: is a chemical compound with the molecular formula C19H33NO5 and a molecular weight of 355.47 g/mol . This compound is characterized by its complex structure, which includes multiple ethoxy groups attached to a benzylamine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine typically involves the reaction of 3-(2,2-diethoxyethoxy)benzyl chloride with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
- **N-[3-(2,2-Diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine
- **N-[3-(2,2-Diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine
Comparison: N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine is unique due to its specific structure and the presence of multiple ethoxy groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. The presence of ethoxy groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
2006277-32-1 |
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Molecular Formula |
C19H33NO5 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[[3-(2,2-diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C19H33NO5/c1-5-21-18(22-6-2)14-20-13-16-10-9-11-17(12-16)25-15-19(23-7-3)24-8-4/h9-12,18-20H,5-8,13-15H2,1-4H3 |
InChI Key |
HLYHRTCPILKGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC(=CC=C1)OCC(OCC)OCC)OCC |
Origin of Product |
United States |
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